2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine
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Overview
Description
2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thiazole, and pyridine rings. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine typically involves the annulation of thiazole and pyridine rings. One common method includes the reaction of pyridine derivatives with thiazole heterocycles under specific conditions . For instance, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Shares the thiazole and pyridine rings but lacks the imidazole ring.
Imidazo[4,5-b]pyridine: Contains the imidazole and pyridine rings but lacks the thiazole ring
Uniqueness
2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This combination of rings enhances its potential as a pharmacophore and broadens its range of applications compared to similar compounds .
Properties
CAS No. |
887269-37-6 |
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Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
3-thia-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C7H4N4S/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2 |
InChI Key |
RLOWKHHXRYHSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=C3C(=NC=N3)C=N2)S1 |
Origin of Product |
United States |
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